molecular formula C16H14N4OS2 B11056199 6-(4-Propoxyphenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Propoxyphenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056199
M. Wt: 342.4 g/mol
InChI Key: IXWTZIADLBFBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-PROPOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-PROPOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Formation of the Thiadiazole Ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Antimicrobial Activity: Studies have shown that similar compounds exhibit significant antimicrobial properties.

    Anticancer Activity: The compound may inhibit the growth of cancer cells through various mechanisms.

Medicine

    Drug Development: The compound can be a lead compound for the development of new drugs targeting specific diseases.

Industry

    Agriculture: It can be used in the development of new pesticides or herbicides.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 6-(4-PROPOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-METHOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(4-ETHOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The unique propoxyphenyl group in 6-(4-PROPOXYPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer distinct biological activities compared to its methoxy and ethoxy analogs. This uniqueness can be attributed to differences in lipophilicity, electronic effects, and steric hindrance.

Properties

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4 g/mol

IUPAC Name

6-(4-propoxyphenyl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4OS2/c1-2-8-21-13-5-3-11(4-6-13)15-19-20-14(12-7-9-22-10-12)17-18-16(20)23-15/h3-7,9-10H,2,8H2,1H3

InChI Key

IXWTZIADLBFBCO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CSC=C4

Origin of Product

United States

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